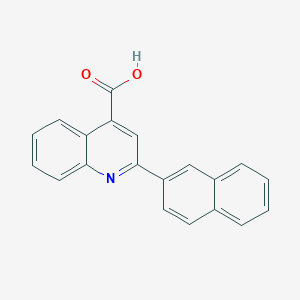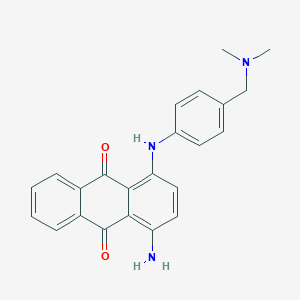
1-Amino-4-((4-((dimethylamino)methyl)phenyl)amino)anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Basic Blue 47 is a synthetic dye belonging to the class of basic dyes. It is known for its vibrant dark-blue color and is primarily used in various industrial applications, including textiles, paper, and leather industries. The compound has a molecular weight of 371.44 and exhibits an absorbance peak at 210 nm .
准备方法
Synthetic Routes and Reaction Conditions: Basic Blue 47 can be synthesized through a series of chemical reactions involving aromatic amines and other intermediates. The synthesis typically involves the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with aromatic compounds to form the desired dye.
Industrial Production Methods: In industrial settings, the production of Basic Blue 47 involves large-scale chemical reactors where the reaction conditions such as temperature, pH, and concentration of reactants are carefully controlled to ensure high yield and purity of the dye. The process may also involve purification steps such as filtration and crystallization to obtain the final product.
化学反应分析
Types of Reactions: Basic Blue 47 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Basic Blue 47 can be reduced using reducing agents, resulting in the formation of leuco compounds.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium dithionite or zinc dust in acidic conditions can be used as reducing agents.
Substitution: Halogenation or nitration reactions can be carried out using halogens or nitric acid, respectively.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the dye.
Reduction Products: Leuco forms of the dye.
Substitution Products: Halogenated or nitrated derivatives of the dye.
科学研究应用
Basic Blue 47 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for its potential use in medical diagnostics and treatments.
Industry: Widely used in the textile, paper, and leather industries for dyeing purposes.
作用机制
The mechanism of action of Basic Blue 47 involves its interaction with various molecular targets. The dye binds to specific sites on molecules, leading to changes in their optical properties. This interaction is often utilized in analytical techniques to detect and quantify different substances. The pathways involved in its mechanism of action include:
Binding to Proteins: The dye can bind to proteins, altering their structure and function.
Interaction with Nucleic Acids: Basic Blue 47 can intercalate between nucleic acid bases, affecting their stability and function.
相似化合物的比较
Basic Blue 47 can be compared with other similar compounds such as Basic Blue 41 and Methylene Blue. While all these dyes share similar structural features and applications, Basic Blue 47 is unique in its specific absorbance peak and molecular weight. Here are some similar compounds:
属性
CAS 编号 |
12217-43-5 |
|---|---|
分子式 |
C23H21N3O2 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
1-amino-4-[4-[(dimethylamino)methyl]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C23H21N3O2/c1-26(2)13-14-7-9-15(10-8-14)25-19-12-11-18(24)20-21(19)23(28)17-6-4-3-5-16(17)22(20)27/h3-12,25H,13,24H2,1-2H3 |
InChI 键 |
IVFRHOQHKQWEHJ-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
规范 SMILES |
CN(C)CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Key on ui other cas no. |
12217-43-5 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


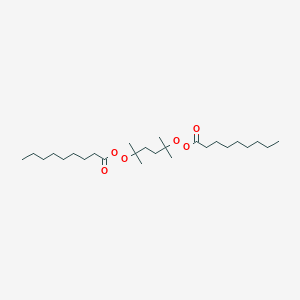
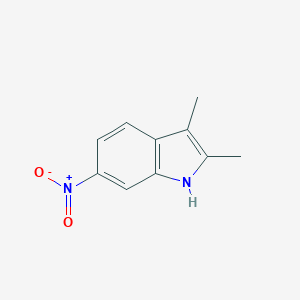
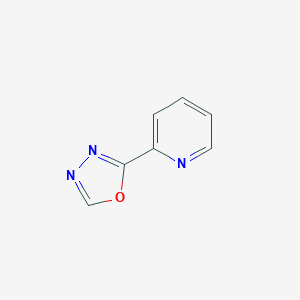
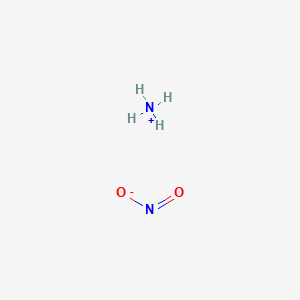
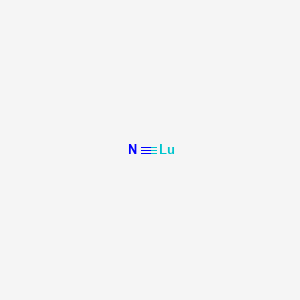
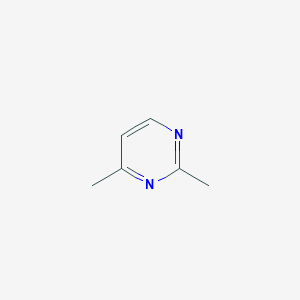
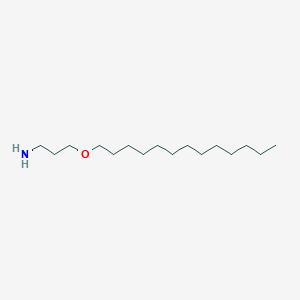
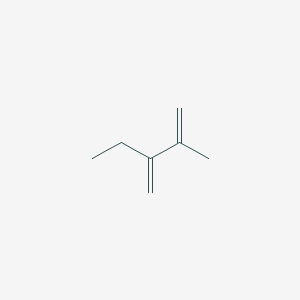
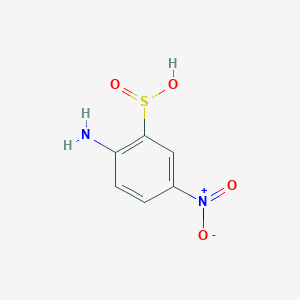
![Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl-](/img/structure/B81754.png)


